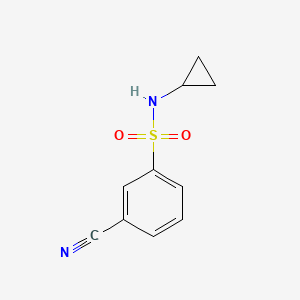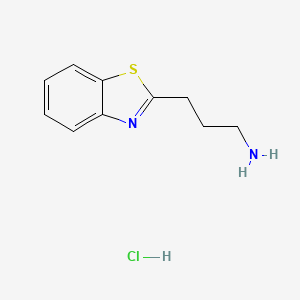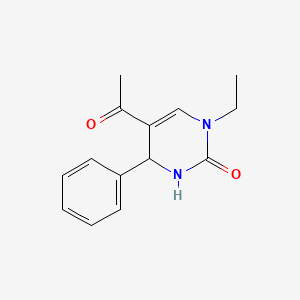
5-Acetyl-1-ethyl-4-phenyl-3,4-dihydro-2(1h)-pyrimidone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-1-ethyl-4-phenyl-3,4-dihydro-2(1h)-pyrimidone is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5-Acetyl-1-ethyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidone can be achieved through a multi-step synthesis involving the condensation of appropriate starting materials. A common method involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate, followed by cyclization and acetylation steps. The reaction conditions typically include moderate temperatures (around 60-80°C) and solvents such as ethanol or methanol.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow processes and the use of catalytic systems to improve efficiency and yield. Optimizing reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve cost-effective and high-yield production.
化学反応の分析
Types of Reactions: 5-Acetyl-1-ethyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto or carboxyl derivatives under the action of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups in the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidone ring, leading to the formation of various derivatives.
Common Reagents and Conditions: The reagents and conditions used in these reactions vary depending on the desired product. For example, oxidation reactions often require acidic or basic conditions and elevated temperatures, while reductions typically occur under mild conditions at room temperature.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidones, ketones, and carboxylic acids, depending on the specific reaction and conditions used.
科学的研究の応用
Chemistry: In synthetic organic chemistry, 5-Acetyl-1-ethyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidone is used as an intermediate for the synthesis of more complex molecules
Biology: The compound and its derivatives have shown potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Researchers study these activities to develop new therapeutic agents for treating various diseases.
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery programs.
Industry: The compound finds applications in the manufacture of specialty chemicals, agrochemicals, and dyes, where its unique chemical properties contribute to the development of new materials and products.
Mechanism of Action: The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes, receptors, and nucleic acids. The presence of various functional groups in the molecule allows for multiple modes of action, including enzyme inhibition, receptor binding, and interference with nucleic acid synthesis. These interactions can modulate biological pathways and lead to therapeutic effects, making the compound valuable in drug development.
Comparison with Similar Compounds: When compared to similar compounds, this compound stands out due to its unique combination of functional groups and reactivity. Similar compounds in the pyrimidone family include:
2-Ethyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidone
5-Acetyl-2-methyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidone
1-Ethyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidone
Each of these compounds has distinct substituents that influence their chemical behavior and biological activity. The presence of an acetyl group in this compound, for example, provides specific reactivity patterns that can be exploited in various synthetic and therapeutic applications, differentiating it from other pyrimidones.
So there you have it—a comprehensive overview of this compound, from its synthesis to its unique applications and actions. Pretty fascinating, right?
特性
IUPAC Name |
5-acetyl-3-ethyl-6-phenyl-1,6-dihydropyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-16-9-12(10(2)17)13(15-14(16)18)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIGSVUMEOYEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(NC1=O)C2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
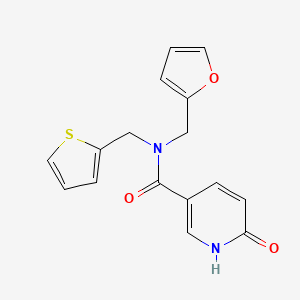
![sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B7806159.png)

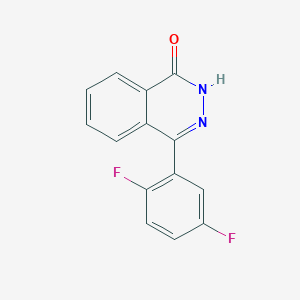
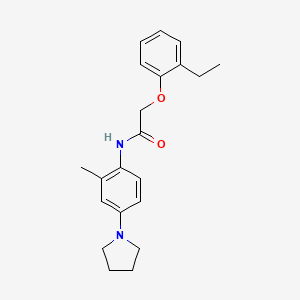
![4-[(4-Bromophenyl)methoxy]quinazoline](/img/structure/B7806201.png)
![(2E,5E)-2,5-bis[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B7806203.png)
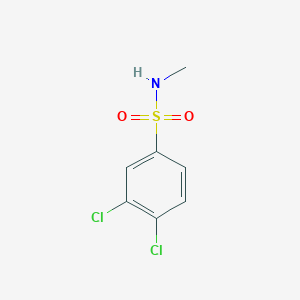
![methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B7806211.png)
![[(Furan-2-yl)methyl][(4-methoxyphenyl)methyl]amine; oxalic acid](/img/structure/B7806214.png)
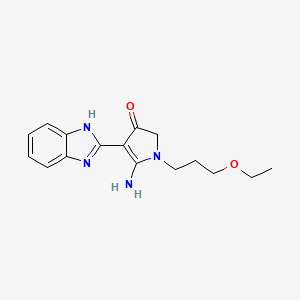
![(S)-Benzo[d]thiazol-2-ylmethyl 2-(2-fluorophenylsulfonamido)propanoate](/img/structure/B7806236.png)
